5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid
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Overview
Description
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid is an organic compound that features both chloro and fluoro substituents on an aniline ring, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.
Acylation: The aniline undergoes acylation with a suitable acylating agent, such as succinic anhydride, to introduce the oxopentanoic acid moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxo group or reduce the carboxylic acid to an alcohol.
Substitution: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the oxopentanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid.
4-Chloro-3-fluoroaniline: Similar structure but with different positioning of the chloro and fluoro groups.
3-Chloro-4-fluoronitrobenzene: Another related compound with a nitro group instead of an aniline.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the aniline ring, combined with the oxopentanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(3-chloro-4-fluoroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-8-6-7(4-5-9(8)13)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLCDKQKCZQREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCC(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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